3-Cyanooxolane-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Scaffold Design

3-Cyanooxolane-3-carboxylic acid (CAS 1500784-28-0) is a unique gem-disubstituted oxolane scaffold featuring both cyano and carboxylic acid groups on the same carbon. This architecture creates a sterically distinct, electronically unique core essential for building chiral non-natural amino acid analogs, peptidomimetics, and protease inhibitors via cyano reduction to aminomethyl. Unlike simple oxolane-3-carboxylic acid, this bifunctional intermediate enables parallel synthesis diversification: couple the acid for amide/ester formation, then modify the cyano to amines, amidines, or tetrazoles. Choose this compound when reaction outcomes demand the precise geometry only 3,3-disubstitution can provide.

Molecular Formula C6H7NO3
Molecular Weight 141.126
CAS No. 1500784-28-0
Cat. No. B2507339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanooxolane-3-carboxylic acid
CAS1500784-28-0
Molecular FormulaC6H7NO3
Molecular Weight141.126
Structural Identifiers
SMILESC1COCC1(C#N)C(=O)O
InChIInChI=1S/C6H7NO3/c7-3-6(5(8)9)1-2-10-4-6/h1-2,4H2,(H,8,9)
InChIKeyKUSZTRYSTGOQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanooxolane-3-carboxylic Acid (CAS 1500784-28-0): Sourcing a Specialized Oxolane Building Block


3-Cyanooxolane-3-carboxylic acid (CAS 1500784-28-0) is a heterocyclic organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . It is characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with both a cyano (-CN) and a carboxylic acid (-COOH) group on the same carbon atom . This bifunctional gem-disubstituted structure positions it as a versatile intermediate for the synthesis of more complex molecules in medicinal chemistry and organic synthesis, where it serves as a scaffold for further derivatization .

Why 3-Cyanooxolane-3-carboxylic Acid (CAS 1500784-28-0) Cannot Be Substituted with a Generic Oxolane Carboxylic Acid


Direct, generic substitution of 3-Cyanooxolane-3-carboxylic acid with a simple analog like tetrahydrofuran-3-carboxylic acid is fundamentally invalid. The unique gem-disubstitution of both a cyano and a carboxyl group on the same carbon atom creates a sterically hindered and electronically distinct environment. This directly impacts the molecule's pKa, hydrogen-bonding capacity, and the spatial geometry available for subsequent reactions. In stark contrast, a simple oxolane-3-carboxylic acid, which lacks the cyano group, presents entirely different reactivity for transformations like amide coupling, esterification, and nucleophilic addition . The presence of the cyano group also enables a distinct set of downstream synthetic pathways, including reduction to an aminomethyl group or hydrolysis to a second carboxyl group , which are impossible with the unsubstituted analog. Therefore, any attempt at substitution would alter reaction outcomes, yields, and the very properties of the final product.

Quantitative Differentiation Guide for 3-Cyanooxolane-3-carboxylic Acid (CAS 1500784-28-0)


Structural Isomerism: A Critical Distinction from 2-Cyanooxolane-3-carboxylic Acid

The compound's differentiation is defined by its regioisomeric structure. While a closely related analog, 2-cyanooxolane-3-carboxylic acid (CAS 951016-79-8), shares the same molecular formula (C6H7NO3) and molecular weight (141.13 g/mol), the position of the cyano group creates a different chemical entity . 3-Cyanooxolane-3-carboxylic acid features the cyano and carboxyl groups on the same carbon, whereas its isomer has them on adjacent carbons . This fundamental structural difference leads to divergent chemical and physical properties and, consequently, a different potential in downstream applications.

Organic Synthesis Medicinal Chemistry Scaffold Design

Purity Benchmarking: Procurement-Grade Specification of 3-Cyanooxolane-3-carboxylic Acid

As a specialty building block, the target compound is typically offered at a research-grade purity of 95% . This establishes a quantitative benchmark for procurement. This specification is comparable to the purity offered for its close isomer, 2-cyanooxolane-3-carboxylic acid (CAS 951016-79-8), which is also supplied at 95% purity . This parity in specification is critical for researchers comparing these two potential starting materials, ensuring that differences in experimental outcomes are due to the inherent chemical properties of the isomer and not to variations in sample quality.

Analytical Chemistry Quality Control Procurement

Optimal Application Scenarios for 3-Cyanooxolane-3-carboxylic Acid (CAS 1500784-28-0) Based on Structural Evidence


Use as a Gem-Disubstituted Scaffold for Medicinal Chemistry

Procure 3-Cyanooxolane-3-carboxylic acid when a synthetic route requires a tetrahydrofuran ring bearing both a carboxylic acid and a cyano group on the same carbon atom. This specific gem-disubstituted architecture is essential for projects aiming to build a library of compounds with a sterically constrained core, as it offers a unique three-dimensional orientation for pendant groups that is not achievable with isomers like 2-cyanooxolane-3-carboxylic acid .

Precursor for Generating 3-Aminomethyl-oxolane-3-carboxylic acid

Select this compound when the research goal involves the synthesis of an amino acid analog. The cyano group serves as a direct precursor to an aminomethyl group (-CH2NH2) via reduction . This transformation creates a non-natural amino acid scaffold, a common motif in peptidomimetics and protease inhibitor design. This pathway is not accessible from unsubstituted oxolane carboxylic acids.

Building Block for Diverse Derivative Libraries

Choose 3-Cyanooxolane-3-carboxylic acid for combinatorial chemistry or parallel synthesis campaigns. The presence of both a carboxylic acid (for amide or ester formation) and a cyano group (for conversion to amines, amidines, or tetrazoles) allows for the generation of molecular diversity from a single starting material. This multifunctionality is a key advantage over simpler oxolane analogs , maximizing the number of unique final compounds obtainable from one core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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